Product packaging for Bulleyaconitine A(Cat. No.:CAS No. 107668-79-1)

Bulleyaconitine A

Cat. No.: B600246
CAS No.: 107668-79-1
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-NWDFBOQYSA-N
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Description

Contextualization within Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse group of natural products, predominantly found in plants of the genera Aconitum and Delphinium. nih.gov These compounds are characterized by a core structure derived from a diterpene, a 20-carbon isoprenoid, which has been modified to include a nitrogen atom, typically within a heterocyclic ring system. nih.gov The complexity of their molecular architecture, often featuring multiple rings and stereocenters, has made them a compelling subject for chemists and pharmacologists alike. frontiersin.org

Classification of Bulleyaconitine A as a C19-Diterpenoid Alkaloid

Within the broader category of diterpenoid alkaloids, this compound is specifically classified as a C19-diterpenoid alkaloid. acs.orgnih.gov This classification is based on the number of carbon atoms in its fundamental skeleton. C19-diterpenoid alkaloids are characterized by a hexacyclic ring framework, which contributes to their complex three-dimensional structure. frontiersin.org These alkaloids are often further distinguished by the types and positions of various functional groups, such as hydroxyl, methoxy (B1213986), and ester moieties, which significantly influence their biological properties. frontiersin.org this compound is isolated from plants of the Aconitum genus, particularly Aconitum bulleyanum. nih.govbiosynth.com

Historical Overview of Research on Aconitum Alkaloids

The study of Aconitum alkaloids has a long and rich history, dating back centuries due to the use of Aconitum plants in traditional medicine, particularly in Asia. cabidigitallibrary.orgd-nb.info These plants were recognized for their potent physiological effects, which led to both their therapeutic application and their use as poisons. cabidigitallibrary.orgnih.gov Scientific investigation into the chemical constituents of Aconitum species began in earnest in the 19th century, with the isolation of early examples of these alkaloids. Over the decades, advancements in analytical techniques have allowed for the identification and structural elucidation of a vast number of these complex molecules. nih.gov This extensive research has revealed that diterpenoid alkaloids are the primary active components of Aconitum plants. frontiersin.org

Significance of this compound as a Subject of Academic Chemical and Biological Inquiry

This compound has emerged as a compound of significant interest for both chemical and biological research. ontosight.ai Its complex structure presents a formidable challenge for total synthesis, attracting the attention of synthetic chemists. frontiersin.org From a biological perspective, this compound exhibits a range of pharmacological activities, including analgesic and anti-inflammatory properties. nih.govfishersci.at These effects are primarily attributed to its interaction with voltage-gated sodium channels. biosynth.comlktlabs.com The unique biological profile of this compound has prompted extensive investigation into its potential as a therapeutic agent and as a tool to probe the function of ion channels. nih.govontosight.ai Research continues to explore its molecular mechanisms of action and to synthesize derivatives with improved therapeutic profiles. acs.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H49NO10 B600246 Bulleyaconitine A CAS No. 107668-79-1

Properties

CAS No.

107668-79-1

Molecular Formula

C35H49NO10

Molecular Weight

643.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33-,34-,35+/m1/s1

InChI Key

GAZDXIGXYWVWQX-NWDFBOQYSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Aconitum Species Yielding Bulleyaconitine A

This compound is a naturally occurring compound derived from plants of the Aconitum genus. biosynth.com The primary botanical source for this alkaloid is Aconitum bulleyanum. biosynth.comnih.govnih.govlktlabs.com This species has been identified as the main plant from which this compound has been isolated since 1985. frontiersin.orgresearchgate.net

The rhizomes of Aconitum bulleyanum Diels are specifically noted as the plant part containing the compound. luc.edu Geographically, the isolation of this compound is predominantly associated with China. frontiersin.orgresearchgate.netnih.gov Research has pointed to specific regions, such as the Yulong Snow Mountain area, as a habitat for Aconitum bulleyanum that yields this alkaloid. researchgate.net

Botanical SourcePlant PartGeographic Distribution
Aconitum bulleyanum DielsRhizomesChina (e.g., Yulong Snow Mountain area)

Advanced Extraction Techniques for Diterpenoid Alkaloids

The extraction of diterpenoid alkaloids like this compound from Aconitum species involves sophisticated techniques designed to efficiently remove the target compounds from the plant matrix. A common approach begins with the air-dried and powdered plant material.

One established method involves solvent extraction, for instance, with methanol (B129727) at room temperature or reflux extraction with ethanol. nih.govgoogle.com This is typically followed by an acid-base liquid-liquid extraction procedure. The crude extract is first acidified (e.g., with 1% HCl) to protonate the alkaloids, making them soluble in the aqueous phase. nih.gov This solution is then washed with a non-polar solvent like petroleum ether to remove fats and other non-alkaloidal compounds. google.com Subsequently, the aqueous phase is made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) to deprotonate the alkaloids, rendering them soluble in an organic solvent. nih.govgoogle.com Chloroform or ethyl acetate (B1210297) is then used to extract the crude alkaloid mixture from the alkaline aqueous solution. nih.govgoogle.com

Other advanced and environmentally friendly methods have been explored to enhance extraction yields. These include:

Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and improve solvent penetration. researchgate.net

Pulsed Electric Field (PEF) Extraction: Employs high-voltage pulses to increase the permeability of plant cell membranes. researchgate.net

Studies on Aconitum coreanum have shown that techniques like UAE and PEF can significantly improve the extraction yield of total alkaloids. researchgate.net

Extraction TechniqueDescriptionKey Steps
Solvent/Acid-Base Extraction A conventional method using solvents and pH manipulation to separate alkaloids.1. Extraction with a solvent (e.g., Methanol, Ethanol).2. Acidification of extract (e.g., with HCl).3. Basification (e.g., with NH₄OH).4. Extraction of crude alkaloids with an organic solvent (e.g., Chloroform, Ethyl Acetate). nih.govgoogle.com
Ultrasonic-Assisted Extraction (UAE) An advanced method using ultrasonic waves to enhance extraction efficiency.Application of high-frequency sound waves to the plant material suspended in a solvent. researchgate.net
Pulsed Electric Field (PEF) Extraction A non-thermal technique that uses electric pulses to improve cell membrane permeability.Application of short, high-voltage electric pulses to the plant material. researchgate.net

Chromatographic Separations for this compound Isolation

Following extraction, the crude alkaloid mixture undergoes several chromatographic steps to isolate pure this compound. Column chromatography is a fundamental technique used in this process.

Silica gel column chromatography is widely employed for the initial fractionation of the crude alkaloid extract. nih.govchemrxiv.org A gradient elution system, such as chloroform-methanol, is used to separate the mixture into several fractions based on the polarity of the constituent compounds. nih.gov

For further purification of these fractions, other chromatographic techniques are utilized:

Semi-preparative High-Performance Liquid Chromatography (HPLC): This method is often used for the final isolation step. A reverse-phase column, such as a C18 column, is typically employed with a mobile phase like methanol/water to yield the pure compound. nih.gov

pH-Zone-Refining Counter-Current Chromatography (CCC): This is an efficient liquid-liquid chromatography technique that separates compounds based on their pKa values and partition coefficients. It has been successfully used for the preparative isolation of various alkaloids from Aconitum species. nih.gov

Methodologies for Purity Assessment and Confirmation of Isolated Compounds

Once this compound has been isolated, its purity must be assessed and its chemical structure confirmed. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the isolated compound, with some suppliers reporting purities of 98% or higher. nih.govnih.gov

For structural confirmation and identification, a combination of spectroscopic and spectrometric techniques is employed:

Mass Spectrometry (MS): Techniques like Time-of-Flight Mass Spectrometry (TOF-MS), Electrospray Ionization Mass Spectrometry (ESIMS), and High-Resolution ESIMS (HRESIMS) are used to determine the molecular weight and elemental formula of the compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H-NMR) and 2D NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for both quantification and confirmation. It operates by monitoring a specific fragmentation transition of the parent ion. For this compound, the optimized transition is from a mass-to-charge ratio (m/z) of 644.2 or 644.4 to m/z 584.3. nih.govnih.gov

Additional spectroscopic methods like Infrared (IR) and Ultraviolet (UV) spectroscopy may also be used to provide further information about the compound's functional groups and chromophores. nih.gov

MethodApplicationDetails
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the percentage purity of the isolated compound. nih.govnih.gov
Mass Spectrometry (MS) Molecular Weight & FormulaProvides information on the mass and elemental composition (e.g., HRESIMS). nih.gov
Nuclear Magnetic Resonance (NMR) Structural ElucidationDetermines the precise arrangement of atoms within the molecule (e.g., ¹H-NMR, 2D-NMR). nih.gov
LC-MS/MS Quantification & ConfirmationConfirms identity by monitoring specific mass fragmentation (e.g., m/z 644.4 → 584.3). nih.govnih.gov

Structural Elucidation and Stereochemical Assignment

Evolution of Spectroscopic Techniques for Complex Natural Product Structure Determination

The journey to determine the structures of intricate natural products has been marked by a continuous evolution of analytical methods. solubilityofthings.com Initially, chemists relied on classical methods such as chemical degradation, which involved breaking down the molecule into smaller, more easily identifiable fragments. While foundational, these methods were often destructive and required significant amounts of sample.

The advent of spectroscopic techniques revolutionized the field by providing non-destructive means to probe molecular structure. numberanalytics.comeurekaselect.com Early spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offered valuable, yet limited, insights into the functional groups and conjugated systems present in a molecule. eurekaselect.com

A significant leap forward came with the development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). solubilityofthings.comnumberanalytics.com The introduction of Fourier Transform (FT) NMR and the availability of higher field magnets dramatically increased the sensitivity and resolution of NMR experiments. researchgate.net This allowed for the detailed analysis of the atomic framework of complex molecules. Similarly, the development of soft ionization techniques in mass spectrometry, such as electrospray ionization (ESI), enabled the accurate determination of molecular weights for large and fragile natural products. hebmu.edu.cn The coupling of chromatographic separation techniques with spectroscopic detection (hyphenated techniques) like LC-NMR and LC-MS further enhanced the ability to analyze complex mixtures and isolate pure compounds for structural elucidation. eurekaselect.com

Application of Modern NMR Spectroscopy for Connectivity and Stereochemistry

Modern NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of organic molecules like bulleyaconitine A. acs.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex puzzle of its molecular structure.

The 1D ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.gov For this compound, these spectra would show characteristic signals for its diterpenoid core, as well as for its ester and methoxy (B1213986) substituents.

2D NMR experiments are crucial for establishing the intricate network of atomic connections. Key 2D NMR techniques and their applications in the structural elucidation of this compound are summarized in the table below:

2D NMR Experiment Information Provided Application to this compound
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Helps to identify spin systems and trace out the proton framework within the rings of the diterpenoid skeleton.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton with its directly attached carbon atom.Allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).Crucial for connecting different spin systems and piecing together the entire carbon skeleton, including the positions of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space, regardless of their bonding connectivity.Provides critical information about the relative stereochemistry of the molecule by revealing through-space interactions between protons, which helps to define the conformation of the rings and the orientation of substituents.

Through the careful analysis of these NMR data, the planar structure and the relative configuration of the numerous stereocenters in this compound can be determined.

Advanced Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry (MS) plays a pivotal role in the structural characterization of this compound by providing information on its molecular weight and elemental composition. acs.orgnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly important, as it can measure the mass of a molecule with very high accuracy. acs.org This allows for the determination of a unique elemental formula, which is a critical piece of information in the initial stages of structure elucidation.

Tandem mass spectrometry (MS/MS) is another powerful technique used to gain structural insights. nih.govnih.govtandfonline.com In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way in which the molecule breaks apart provides clues about its structure. For example, the loss of characteristic neutral molecules, such as acetic acid and benzoic acid from the ester groups on this compound, can be observed, helping to confirm the presence and location of these functional groups. nih.govnih.gov The fragmentation pattern for this compound shows a characteristic transition from m/z 644.2 to m/z 584.3. nih.govnih.govtandfonline.comtandfonline.com

X-ray Crystallography in Definitive Stereochemical Assignment of Diterpenoid Alkaloids

While NMR spectroscopy is excellent for determining the relative stereochemistry of a molecule, X-ray crystallography provides the most definitive method for establishing the absolute stereochemistry. rsc.orgresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

For complex polycyclic molecules like diterpenoid alkaloids, obtaining crystals of sufficient quality for X-ray analysis can be a challenge. However, when successful, a single-crystal X-ray structure provides an unambiguous and highly accurate picture of the molecule's three-dimensional structure, confirming the connectivity, relative stereochemistry, and absolute configuration. rsc.orgresearchgate.netacs.org The crystal structure of related diterpenoid alkaloids has been instrumental in confirming their complex stereochemical features. researchgate.netacs.org

Computational Methods in Structural and Stereochemical Confirmation

Computational chemistry has emerged as a powerful complementary tool in the structural elucidation of natural products. qom.ac.irnih.gov In cases where the stereochemistry is ambiguous or when X-ray crystallography is not feasible, computational methods can provide strong supporting evidence.

One common approach is the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the NMR chemical shifts and coupling constants for a proposed structure. frontiersin.org These calculated parameters can then be compared to the experimental NMR data. A good correlation between the calculated and experimental data provides confidence in the proposed structure.

Furthermore, computational methods can be used to calculate chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR). nih.govfrontiersin.orgrsc.org The calculated ECD spectrum for a proposed absolute configuration can be compared with the experimentally measured spectrum. A match between the two provides strong evidence for the assignment of the absolute stereochemistry. These computational approaches are increasingly being integrated with experimental data to provide a comprehensive and robust structural assignment for complex natural products like this compound. qom.ac.irscielo.org.mx

Biosynthetic Pathways and Enzymology

Proposed General Biosynthetic Routes to Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids (DAs) is a multi-stage process that begins with the formation of a diterpene precursor. frontiersin.org This initial phase is common to all terpenoid compounds and starts with the five-carbon unit, isopentenyl pyrophosphate (IPP), which is produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com Four IPP units are condensed to form the 20-carbon geranylgeranyl pyrophosphate (GGPP). mdpi.com

The formation of the characteristic polycyclic diterpene skeleton is a key step. GGPP is first cyclized by ent-copalyl diphosphate (B83284) synthase (CPS) to produce ent-copalyl diphosphate (ent-CPP). frontiersin.org Subsequently, ent-kaurene (B36324) synthase (KS) or ent-atisane synthase catalyzes the conversion of ent-CPP into the foundational diterpene skeletons, ent-kaurene and ent-atisane, respectively. mdpi.comacs.org These two skeletons are the primary precursors for the vast array of diterpenoid alkaloids. mdpi.com

The incorporation of a nitrogen atom marks the commitment step towards the alkaloid pathway. This is believed to occur through the enzymatic transamination of dialdehyde (B1249045) intermediates derived from ent-kaurene or ent-atisane. researchgate.net L-serine has been identified as a plausible nitrogen donor in this process. mdpi.com Following the introduction of nitrogen, a series of rearrangements, cyclizations, and oxidative modifications lead to the formation of the various classes of diterpenoid alkaloids, including the C20, C19, and C18 types. mdpi.comthieme-connect.com The C19-diterpenoid alkaloids, such as bulleyaconitine A, are thought to be derived from C20-diterpenoid alkaloid precursors through the loss of a carbon atom. thieme-connect.com

Identification of Key Precursors and Intermediate Metabolites in this compound Biosynthesis

While the complete biosynthetic pathway of this compound is yet to be fully elucidated, research has identified several key precursors and likely intermediate metabolites. The biosynthesis originates from the general diterpenoid pathway, with geranylgeranyl pyrophosphate (GGPP) serving as the initial precursor. mdpi.com Through the action of terpene synthases, GGPP is converted into the diterpene skeleton. For the aconitine-type alkaloids, to which this compound belongs, the ent-kaurene skeleton is the crucial starting point. rsc.org

The proposed pathway suggests that ent-kaurene undergoes a series of oxidations to form intermediates like ent-kaurenoic acid. mdpi.com The incorporation of a nitrogen atom, likely from an amino acid such as L-serine or ethanolamine (B43304), into an activated diterpene aldehyde leads to the formation of the initial C20-diterpenoid alkaloid skeleton, such as the atisine-type. mdpi.comrsc.orgnih.gov

Further skeletal rearrangements are critical. It is proposed that atisine-type alkaloids can rearrange to form denudatine-type structures. rsc.org The wide distribution of denudatine- and napelline-type alkaloids in Aconitum species suggests their role as important intermediates in the biosynthesis of C19 aconitine-type alkaloids. rsc.org Subsequent oxidative modifications, including hydroxylations, methoxylations, and esterifications, at various positions on the core structure lead to the vast diversity of C19-diterpenoid alkaloids. frontiersin.org For this compound, specific esterification steps at C8 and C14 are required to produce the final molecule. acs.org

Characterization of Enzymatic Transformations and their Mechanisms

The biosynthesis of this compound involves a cascade of enzymatic reactions that construct and modify the complex diterpenoid alkaloid scaffold. The key enzyme classes implicated in this pathway include terpene synthases, cytochrome P450 monooxygenases (CYPs), aminotransferases, methyltransferases, and acyltransferases. frontiersin.orgnumberanalytics.com

The initial steps are catalyzed by terpene synthases, which convert the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the foundational diterpene skeletons. mdpi.com This is followed by a series of oxidative modifications, primarily carried out by CYPs. frontiersin.org These enzymes are responsible for the numerous hydroxylations and other oxidative alterations of the diterpene core. For instance, ent-kaurene oxidase (a CYP) is responsible for the oxidation of ent-kaurene. mdpi.com

A pivotal step is the incorporation of the nitrogen atom, which is catalyzed by aminotransferases that transfer an amino group from a donor like L-serine or ethanolamine to a diterpene aldehyde intermediate. mdpi.comnih.govnih.gov Recent studies have identified a reductase enzyme involved in this reductive amination step, marking the transition from a diterpenoid to a diterpenoid alkaloid. biorxiv.org

The extensive structural decorations seen in this compound, such as methylation and acylation, are performed by O-methyltransferases (OMTs) and BAHD acyltransferases, respectively. frontiersin.org For example, the acetyl group at C8 and the benzoyl group at C14 of aconitine (B1665448) (a closely related compound) are added by specific acyltransferases. mdpi.com The precise enzymes responsible for the specific esterifications in this compound are yet to be definitively characterized but are presumed to belong to the BAHD family. frontiersin.org

Genetic Basis of Biosynthetic Enzyme Expression

The production of this compound is under tight genetic control, with the expression of biosynthetic genes often being tissue-specific and developmentally regulated. Transcriptome analysis of various Aconitum species has been instrumental in identifying candidate genes involved in diterpenoid alkaloid biosynthesis. frontiersin.orgmdpi.com

Studies have shown that genes encoding enzymes for the early steps of the pathway, such as those involved in the synthesis of the diterpene skeleton (e.g., geranylgeranyl pyrophosphate synthase), are often expressed at higher levels in tissues like flowers. frontiersin.org In contrast, genes responsible for the later steps, including the formation of the alkaloid skeleton and its subsequent modifications, tend to be more highly expressed in the roots and leaves, which are the primary sites of alkaloid accumulation. frontiersin.orgmdpi.com

Integrated multi-omics analyses, combining genomics, transcriptomics, and metabolomics, have started to unravel the evolutionary origins and regulatory networks of diterpenoid alkaloid biosynthesis in Aconitum. nih.gov These studies have identified specific gene families, such as cytochrome P450s (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases, that are significantly expanded and likely play a crucial role in the diversification of these alkaloids. frontiersin.org Co-expression network analyses have further linked the expression of specific candidate genes with the accumulation of particular diterpenoid alkaloids, providing strong evidence for their function in the pathway. frontiersin.org For instance, specific ApCYP and ApBAHD genes have been positively correlated with the accumulation of aconitine. frontiersin.org

Chemoenzymatic and Isotopic Labeling Approaches for Pathway Elucidation

The elucidation of the intricate biosynthetic pathway of this compound and other diterpenoid alkaloids has been significantly advanced by chemoenzymatic and isotopic labeling techniques. These approaches provide powerful tools to trace the metabolic flow and identify key intermediates and enzymatic transformations.

Isotopic labeling studies involve feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and then tracking the incorporation of these labels into the final alkaloid products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). frontiersin.org This method has been crucial in establishing the origins of the carbon skeleton and the nitrogen atom in diterpenoid alkaloids. nih.govbiorxiv.org For example, labeling studies have demonstrated that ethanolamine is a preferred nitrogen source for many diterpenoid alkaloids in Aconitum. nih.govnih.gov

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex natural products and their analogs. rsc.orgsemanticscholar.org This approach can be used to generate proposed intermediates and test their conversion by specific enzymes, thereby validating steps in the biosynthetic pathway. sci-hub.senih.gov For example, chemoenzymatic strategies have been developed to access highly oxidized diterpenes, which can serve as substrates to probe the function of late-stage tailoring enzymes like cytochrome P450s. rsc.orgsci-hub.se By creating a library of potential precursors and intermediates, chemoenzymatic methods allow for a systematic investigation of the substrate specificity of biosynthetic enzymes and can help to piece together the later, more complex stages of the pathway. researchgate.netresearchgate.net

Comparative Biosynthesis with Related Aconitum Alkaloids

The biosynthesis of this compound is closely related to that of other C19-diterpenoid alkaloids found in Aconitum species, such as the highly toxic aconitine and the less toxic lappaconitine (B608462). These compounds share a common biosynthetic origin, diverging at later stages of the pathway through the action of specific "tailoring" enzymes.

The core C19-diterpenoid skeleton is believed to be derived from a C20 precursor, likely of the atisine (B3415921) or denudatine type, through a series of skeletal rearrangements and the loss of a carbon atom. thieme-connect.comrsc.org The diversification into different C19 alkaloids then occurs through differential oxidation, methylation, and acylation patterns, catalyzed by specific cytochrome P450s, methyltransferases, and acyltransferases. frontiersin.org

For example, the difference between aconitine and this compound (also known as crassicauline A) lies in the substitution patterns. rsc.org While both possess a similar core structure, the specific nature and position of the ester groups contribute to their differing biological activities. rsc.org Similarly, lappaconitine, a C18-diterpenoid alkaloid, is formed through a distinct series of modifications, including the loss of an additional carbon atom from the C19 skeleton. mdpi.com

Comparative transcriptomic and metabolomic studies across different Aconitum species are powerful tools for identifying the specific enzymes responsible for these diverging pathways. frontiersin.orgnih.gov By correlating the presence of specific gene variants with the accumulation of particular alkaloids, researchers can pinpoint the genetic basis for the chemical diversity observed within the genus. This comparative approach not only illuminates the evolution of these biosynthetic pathways but also provides a roadmap for engineering the production of specific, desired alkaloids.

Chemical Synthesis and Synthetic Methodologies

Retrosynthetic Analysis of the Bulleyaconitine A Core Structure

A retrosynthetic analysis of the this compound core structure would logically begin with the disassembly of its complex polycyclic system into simpler, more manageable fragments. Drawing inspiration from the successful syntheses of related C19-diterpenoid alkaloids like talatisamine (B1682923) and neofinaconitine, a primary disconnection would likely target the central B-ring, breaking it down into two major fragments of comparable complexity. nih.gov This convergent approach is often favored in the synthesis of complex molecules as it allows for the parallel synthesis of fragments, which can then be joined in a later step. acs.org

Key strategic bond disconnections would include:

C7-C8 and C10-C11 bonds: Cleavage of these bonds in the central B-ring would separate the highly bridged hexacyclic framework into an AF-ring system and a CD-ring system. nih.gov

E-ring formation: The piperidine (B6355638) E-ring, containing the characteristic N-ethyl group, could be disconnected via a C17-N bond break, suggesting a late-stage cyclization, possibly through an N-centered radical cascade or a Mannich-type reaction, to form this ring. acs.orgacs.org

C4 quaternary center: The stereochemically complex C4 position, bearing a quaternary carbon, represents a significant synthetic hurdle. Retrosynthetically, this could be addressed through an alkylation of a ketone precursor.

Functional group interconversion: The various oxygenated functional groups, including hydroxyl and ester moieties, would be retrosynthetically simplified to precursor functionalities like ketones and alkenes, to be installed with high stereocontrol in the forward synthesis.

Total Synthesis Approaches to this compound and its Enantiomers

While a total synthesis of this compound remains an unmet challenge, the strategies employed for the synthesis of its structural relatives provide a blueprint for how such a synthesis could be achieved. These approaches are characterized by their ingenuity in constructing the complex polycyclic core and controlling the numerous stereocenters.

The synthesis of aconitine-type alkaloids is fraught with challenges, primarily centered around the construction of the intricate bridged-ring system and the precise installation of multiple stereocenters. caltech.edu

Strategic Bond Disconnections: As outlined in the retrosynthetic analysis, a convergent fragment coupling strategy is a prominent approach. nih.govacs.org For instance, in the synthesis of talatisamine, a 1,2-addition/semipinacol rearrangement sequence was employed to effectively couple two complex fragments and establish the critical all-carbon quaternary center at C11. researchgate.net Another key strategy involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to construct the bicyclo[2.2.2]octane system, which can then be rearranged to the characteristic bicyclo[3.2.1]octane core of the aconitine (B1665448) skeleton. nih.gov

Stereocontrol Challenges: The dense array of stereocenters in the this compound molecule, including two quaternary centers at the bridgehead positions C4 and C11, demands exceptional stereocontrol. caltech.edu The synthesis of the fully oxygenated D-ring, where all six ring atoms are stereogenic centers, is a particularly daunting task. rsc.org Synthetic strategies often rely on substrate-controlled reactions, where the existing stereochemistry of a fragment directs the stereochemical outcome of subsequent transformations. acs.orgnih.gov For example, the stereoselectivity of a Diels-Alder reaction can be controlled by the facial bias created by existing stereocenters in the dienophile or diene. nih.govresearchgate.net

The pursuit of total syntheses of complex alkaloids like this compound has been a fertile ground for the development of new and powerful synthetic methods.

Fragment Coupling Strategies: The development of robust fragment coupling reactions has been a major advancement. The aforementioned 1,2-addition/semipinacol rearrangement is a prime example, enabling the efficient union of complex molecular fragments. researchgate.net

Diels-Alder Cycloadditions: The Diels-Alder reaction has been a cornerstone in the synthesis of the aconitine core. nih.govresearchgate.net Innovative applications of this reaction, including the use of unusual dienophiles like azepinones, have been developed to rapidly construct key bicyclic systems. nih.govthieme-connect.com Oxidative dearomatization followed by an intramolecular Diels-Alder reaction is another powerful strategy to build the polycyclic framework. researchgate.net

Radical Cyclizations: Radical cyclizations have emerged as a powerful tool for forming C-C and C-N bonds in the late stages of the synthesis to close key rings, such as the formation of the hexacyclic core. acs.orgnih.gov

Wagner-Meerwein Rearrangements: Bio-inspired Wagner-Meerwein rearrangements have been instrumental in transforming more easily accessible bicyclo[2.2.2]octane systems into the more complex bicyclo[3.2.1]octane core of the aconitine alkaloids. nih.govacs.org

These methodological innovations have not only enabled progress towards the synthesis of aconitine alkaloids but have also enriched the toolbox of synthetic organic chemistry for the construction of other complex natural products.

The synthesis of a single enantiomer of a chiral molecule like this compound requires an enantioselective approach. This can be achieved either by starting from a chiral pool material or by employing an asymmetric catalyst to introduce the first stereocenter, which then directs the stereochemistry of subsequent steps.

In the synthesis of related C19-diterpenoid alkaloids, several enantioselective strategies have been successfully implemented:

Chiral Pool Synthesis: The synthesis of a fully oxygenated D-ring precursor for aconitine has been achieved starting from D-(+)-glucose, a readily available chiral molecule. rsc.org

Asymmetric Catalysis: In the synthesis of talatisamine, an asymmetric Michael addition using a chiral gallium-sodium-BINOL catalyst was used to establish the initial stereocenter with high enantiomeric excess. acs.org Rhodium-catalyzed asymmetric conjugate addition is another robust method for creating stereochemically complex cyclic systems. scholaris.ca

Substrate-Controlled Diastereoselectivity: Once initial chirality is established, subsequent stereocenters are often controlled by the existing stereochemistry of the molecule, as seen in highly diastereoselective alkynyl Grignard additions and Diels-Alder reactions. rsc.orgnih.gov

A future total synthesis of this compound would undoubtedly rely on one or a combination of these enantioselective strategies to ensure the correct absolute stereochemistry of the final product.

Partial Synthesis and Semi-synthetic Derivatization from Natural Precursors

Given the significant challenge of a total synthesis, the partial synthesis or semi-synthesis of this compound derivatives from readily available natural precursors is a more practical and widely explored approach. acs.orgnih.govnih.gov this compound itself, isolated from plants of the Aconitum genus, serves as a starting material for the creation of novel analogues with potentially improved pharmacological profiles. acs.orgnih.govnih.gov

One common strategy involves the hydrolysis of the ester groups at the C8 and C14 positions of this compound to yield a common precursor. acs.orgnih.gov This precursor can then be re-esterified with a variety of acyl chlorides to generate a library of new derivatives with modifications at these positions. acs.orgnih.gov For example, 31 new non-natural C19-diterpenoid alkaloids were designed and synthesized from this compound to explore their analgesic activities. acs.orgnih.gov This approach allows for the rapid exploration of structure-activity relationships, as changes in the ester side chains can lead to significant alterations in biological activity. acs.org

Furthermore, other abundant diterpenoid alkaloids, such as lappaconitine (B608462) and aconitine, can also serve as starting materials for semi-synthetic modifications, highlighting the interconnectedness of this family of natural products. bohrium.comgoogle.comaurorabiomed.com

Starting MaterialKey Transformation(s)Product(s)Reference(s)
This compoundEster hydrolysis, EsterificationC8 and/or C14 modified derivatives acs.orgnih.govnih.gov
LappaconitineAcid hydrolysis, AcylationN-deacetyllappaconitine and derivatives aurorabiomed.com
Aconitane (B1242193) derivativesSemi-synthesisOther aconitane derivatives and salts google.com

Development of Novel Synthetic Transformations Inspired by this compound

The immense structural complexity of this compound and its congeners has served as a powerful driving force for the invention of new synthetic reactions and strategies. The challenges posed by the construction of its polycyclic and stereochemically dense framework have pushed the boundaries of modern organic synthesis.

The total syntheses of related aconitine alkaloids have showcased the development and application of several innovative transformations:

Novel Cycloaddition Cascades: The need to efficiently assemble the intricate ring systems has led to the development of novel cascade reactions. For example, an oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration cascade was developed for the synthesis of highly oxygenated bicyclo[3.2.1]octane ring systems, a key structural motif in this alkaloid family. researchgate.net

Fragment Coupling Innovations: As previously mentioned, the development of new methods for coupling complex fragments, such as the 1,2-addition/semipinacol rearrangement, has been a direct result of the challenges presented by these molecules. researchgate.net

Strategic C-H Functionalization: More recent synthetic efforts are exploring the use of strategic C-H functionalization reactions to install functionality at otherwise unreactive positions, which could streamline the synthesis of these complex molecules.

The pursuit of the synthesis of this compound and its relatives continues to be a vibrant area of research that not only brings us closer to understanding and potentially producing these complex natural products but also enriches the field of organic chemistry with new and powerful synthetic tools.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Design and Synthesis of Bulleyaconitine A Analogs and Derivatives for SAR Exploration

To investigate the structure-activity relationship (SAR) of this compound (BLA) and develop derivatives with improved therapeutic profiles, researchers have synthesized a variety of analogs. nih.govacs.org A common strategy involves the hydrolysis of all ester groups from BLA to yield a precursor, which is then subjected to esterification with different acyl chlorides. nih.govacs.org This approach has led to the creation of numerous non-natural C19-diterpenoid alkaloids. nih.govacs.org

Studies have shown that diester diterpenoid alkaloids generally exhibit stronger analgesic activities. nih.govacs.org The modification of the 4-O-side-chain has been a particular focus. For instance, introducing different 2'-acylamidobenzoates to the C14 position of BLA has been explored. nih.govacs.org The toxicity of Aconitum alkaloids is primarily attributed to the benzoyl ester at C14 and the acetate (B1210297) at C8. rsc.org Hydrolysis of these ester groups results in monoester alkaloids with reduced toxicity, though this can also lead to a loss of analgesic activity. rsc.org The methoxyl groups at C1, C6, C16, and C18, as well as the hydroxyl group at C13, also contribute to the molecule's toxicity. rsc.org

In one study, 31 new BLA derivatives were synthesized and evaluated for their analgesic effects using a hot plate test in mice. nih.gov The results indicated that several new compounds exhibited significant analgesic properties, with some showing a prolonged duration of action compared to the parent compound. nih.gov For example, compound 2w demonstrated a potent and long-lasting analgesic effect. nih.gov This highlights the potential for targeted chemical modifications to enhance the therapeutic properties of this compound while potentially reducing its inherent toxicity. nih.govbohrium.com

Table 1: Analgesic Activity of Selected this compound Analogs

Compound Analgesic Activity (Pain Threshold Increase) Duration of Action
2d >100% Long
2j Moderate -
2k >100% Long
2m >100% Long
2t >100% Long
2w 182.35% (peak at 30 min) Long (remained at 82.59% at 60 min)

Data sourced from a hot plate test in mice at a dosage of 10 mg/kg. nih.gov

Methodologies for In Vitro and Ex Vivo Assessment of Biological Activities

A variety of in vitro and ex vivo methods are employed to evaluate the biological activities of this compound and its derivatives. These techniques are crucial for understanding the compound's mechanism of action at the cellular and tissue levels. mdpi.com

In vitro assays are conducted in a controlled environment outside of a living organism, often using cell cultures. mdpi.com For this compound, these assays are essential for studying its effects on specific molecular targets. For instance, the patch-clamp technique is used on cell lines, such as HEK293t cells expressing specific sodium channel subtypes (e.g., Nav1.7, Nav1.8), to measure the compound's inhibitory effects on ion channel function. nih.govresearchgate.net Cell viability assays, using cell lines like human malignant leukemic cells (LAMA-84, K-562) and normal murine fibroblast cells (CCL-1), are performed to assess cytotoxicity. mdpi.com Furthermore, quantitative real-time polymerase chain reaction (qRT-PCR) is utilized to measure the mRNA expression levels of target genes, while Western blotting and immunofluorescence are used to detect the protein expression levels of key targets. nih.gov

Ex vivo studies are performed on tissues taken from an organism and studied in an external environment. mdpi.com This method allows for the investigation of the compound's effects on functionally active isolated tissues that can still respond to physiological stimuli. mdpi.com For example, the effects of this compound on the bioelectrical activity of smooth muscle cells can be evaluated ex vivo to understand its antispasmodic potential. mdpi.com This approach provides a bridge between in vitro findings and the more complex physiological environment of a whole organism.

Identification and Characterization of Molecular Targets

This compound exerts its effects by interacting with several molecular targets within the body. medchemexpress.comglpbio.comglpbio.com Research has identified its primary interactions with ion channels and specific signaling pathways. nih.govnih.gov

Ligand Binding Assays and Receptor Interaction Analysis

Ligand binding assays are fundamental in pharmacology for studying the interaction between a ligand, such as this compound, and its molecular target, typically a receptor or other macromolecule. giffordbioscience.comcontractlaboratory.comwikipedia.org These assays measure the binding affinity (Kd) and can help determine the concentration of a compound required to inhibit a biological process by half (IC50). giffordbioscience.com

While specific ligand binding assay data for this compound is not extensively detailed in the provided search results, the compound is known to interact with neurotoxin receptor site 2 on voltage-gated sodium channels, similar to other aconitine (B1665448) alkaloids. lktlabs.com Competitive binding assays, potentially using a radiolabeled ligand, could be employed to determine the affinity and specificity of this compound for this site. researchgate.net Such assays are crucial for understanding the initial molecular recognition step that leads to the compound's pharmacological effects. giffordbioscience.comcontractlaboratory.com

Modulatory Effects on Ion Channels (e.g., Voltage-Gated Sodium Channels)

A primary mechanism of action for this compound is its modulatory effect on voltage-gated sodium channels (VGSCs). medchemexpress.comglpbio.comglpbio.com It has been shown to be a potent, use-dependent inhibitor of these channels, meaning its blocking effect increases with repeated stimulation. lktlabs.comnih.gov This action reduces the peak sodium currents, which is particularly relevant in conditions of neuronal hyperexcitability, such as chronic pain. lktlabs.comnih.gov

This compound exhibits a degree of selectivity for different VGSC subtypes. Studies have shown that it is more potent at blocking Nav1.7 and Nav1.3 channels compared to Nav1.8. nih.govresearchgate.net The IC50 values for resting Nav1.7 and Nav1.3 are in the nanomolar range, while for Nav1.8 it is in the micromolar range. researchgate.net The blocking effect is even more profound on inactivated channels. researchgate.net This differential activity on various sodium channel isoforms contributes to its specific analgesic properties. nih.gov The compound is thought to act at the neurotoxin receptor site 2 on the α-subunit of the sodium channel. lktlabs.comfrontiersin.org

Table 2: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channel Subtypes

Sodium Channel Subtype IC50 (Resting State) IC50 (Inactivated State)
Nav1.3 995.6 ± 139.1 nM 20.3 ± 3.4 pM
Nav1.7 125.7 ± 18.6 nM 132.9 ± 25.5 pM
Nav1.8 151.2 ± 15.4 µM 18.0 ± 2.5 µM

Data from cell line studies. researchgate.net

Enzyme Inhibition or Activation Profiles (e.g., Src/PI3K/Akt pathway)

Recent research has implicated the Src/PI3K/Akt signaling pathway as another molecular target for this compound, particularly in the context of its effects on rheumatoid arthritis (RA). nih.govdiscovery.csiro.au This pathway is crucial for various cellular processes, including cell growth, proliferation, and survival. dovepress.com

In a study investigating the mechanism of this compound in inhibiting bone destruction in RA, it was found that the compound dose-dependently inhibited the mRNA expression of osteoclast differentiation-related genes, such as cathepsin K (CTSK) and matrix metalloproteinase-9 (MMP-9). nih.gov Furthermore, this compound significantly reduced the expression of phosphorylated c-Src (p-c-Src), PI3K, and phosphorylated Akt (p-Akt) in in vitro osteoclast models. nih.gov Molecular docking studies also indicated a favorable binding ability of this compound to Src, PIK3CA (a catalytic subunit of PI3K), and Akt1. nih.gov These findings suggest that this compound may exert its therapeutic effects in RA by regulating the Src/PI3K/Akt signaling pathway. nih.govdiscovery.csiro.au

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is a systems biology approach used to understand the complex web of interactions between proteins within a cell. mdpi.complos.org This type of analysis can reveal the broader biological context of a drug's targets and its potential mechanisms of action. nih.govfrontiersin.org

For this compound, PPI network analysis has been instrumental in identifying key targets and pathways involved in its therapeutic effects. nih.gov By intersecting the potential targets of this compound with the known targets of a disease like rheumatoid arthritis, researchers can identify common proteins and pathways. nih.govdiscovery.csiro.au In one such analysis, Src was identified as a core target of this compound in the context of anti-RA bone destruction. nih.gov The subsequent KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis further pointed towards the Src/PI3K/Akt signaling pathway as a key mediator of the compound's effects. nih.govdiscovery.csiro.au This network-based approach provides a more holistic view of how this compound functions at a systemic level, moving beyond single-target interactions. mdpi.com

Table of Compounds

Compound Name
Akt1
This compound
Cathepsin K (CTSK)
Matrix metalloproteinase-9 (MMP-9)
PI3K
PIK3CA

Cellular and Subcellular Mechanistic Investigations of this compound

This compound (BLA), a diterpenoid alkaloid isolated from Aconitum bulleyanum, has been a subject of extensive research to elucidate its mechanisms of action at the cellular and subcellular levels. researchgate.netlktlabs.com These investigations have provided critical insights into its interactions with various molecular targets and the subsequent modulation of cellular signaling pathways.

Electrophysiological Characterization of Target Interactions

Electrophysiological studies have been instrumental in defining the interaction of this compound with its primary molecular targets, voltage-gated sodium (Nav) channels. nih.govnih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. researchgate.net

Research has demonstrated that this compound exhibits a state-dependent blockade of Nav channels, meaning its inhibitory action is more pronounced on channels that are frequently activated. researchgate.netnih.gov Specifically, BLA has been shown to preferably block tetrodotoxin-sensitive (TTX-S) Nav channels, such as Nav1.7 and Nav1.3, in dorsal root ganglion neurons. nih.gov This preferential blockade is considered a key contributor to its effects. nih.gov

Studies using patch-clamp techniques on HEK293t cells expressing Nav1.7 and Nav1.8 channels revealed that BLA at a concentration of 10 µM potently inhibits the sodium currents during repetitive pulses, while having minimal interaction with resting or inactivated channels. nih.gov This use-dependent inhibition suggests that BLA is more effective in tissues with high-frequency neuronal firing, a characteristic of certain pathological states. researchgate.netnih.gov Furthermore, BLA's interaction is thought to occur at the neurotoxin receptor site 2 on the sodium channel. lktlabs.com

Cell LineExpressed ChannelsBLA ConcentrationKey Finding
HEK293tNav1.7, Nav1.810 µMPotent, use-dependent inhibition of sodium currents. nih.gov
Dorsal Root Ganglion NeuronsTTX-S (Nav1.7, Nav1.3), TTX-R5 nMPreferential blockade of TTX-S channels in neuropathic rats. nih.gov

Intracellular Signaling Pathway Perturbations (e.g., MAPK, NF-κB)

This compound has been shown to modulate key intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critically involved in inflammation and cellular responses to stress. nih.govnih.govmdpi.com

One study demonstrated that BLA can inhibit osteoclast formation and bone resorption by suppressing the NF-κB signaling pathway and the downstream nuclear factor of activated T-cells 1 (NFATc1). nih.gov The NF-κB pathway is a central regulator of immune and inflammatory responses. cellsignal.com In the context of bone metabolism, BLA was also found to promote osteoblast differentiation and mineralization, suggesting a dual role in bone homeostasis. nih.gov

The MAPK pathway, another crucial signaling cascade, is also implicated in the actions of compounds structurally related to BLA. mdpi.com For instance, paeoniflorin (B1679553) has been shown to alleviate neuropathic pain by suppressing the p38 MAPK pathway and NF-κB. mdpi.com While direct evidence for BLA's effect on the MAPK pathway is still emerging, the known anti-inflammatory effects of related diterpenoid alkaloids suggest this is a plausible mechanism. frontiersin.org

Modulation of Neurotransmitter Release (e.g., Acetylcholine (B1216132), Dynorphin (B1627789) A)

A significant aspect of this compound's mechanism of action involves the modulation of neurotransmitter release, particularly the endogenous opioid peptide dynorphin A. nih.govresearchgate.netnih.gov Multiple studies have highlighted that BLA stimulates the release of dynorphin A from spinal microglia. nih.govresearchgate.netnih.govnih.gov

This released dynorphin A then acts on presynaptic κ-opioid receptors located on afferent neurons. researchgate.netnih.gov The activation of these receptors leads to an inhibition of spinal synaptic plasticity, a key process in the central sensitization associated with chronic pain. researchgate.netnih.gov Specifically, whole-cell patch-clamp recordings have shown that BLA significantly reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the spinal dorsal horn neurons of rats with visceral hypersensitivity. researchgate.netnih.gov

While the direct effects of BLA on acetylcholine release are less characterized, other diterpenoid alkaloids like methyllycaconitine (B43530) have a high affinity for α7 nicotinic acetylcholine receptors (nAChR), which are involved in regulating neurotransmitter release. nih.govdntb.gov.ua This suggests a potential area for further investigation into the broader neuropharmacological profile of this compound.

NeurotransmitterModulatory Effect of BLAConsequence
Dynorphin AStimulates release from spinal microglia. nih.govresearchgate.netnih.govActivates presynaptic κ-opioid receptors, inhibiting spinal synaptic plasticity. researchgate.netnih.gov

Microglial Activation and Associated Molecular Events

This compound's interaction with microglia, the resident immune cells of the central nervous system, is a cornerstone of its mechanism. researchgate.net Rather than causing the typical pro-inflammatory activation of microglia seen in pathological states, BLA appears to modulate their function in a beneficial way. researchgate.netnih.gov

Research indicates that BLA stimulates spinal microglia to release dynorphin A, which contributes to its analgesic effects. nih.govresearchgate.netnih.gov This action is crucial, as the inhibition of microglial activity with minocycline (B592863) has been shown to block the effects of BLA. researchgate.netnih.gov This highlights a novel mode of interaction between microglia and neurons, where microglia play a direct role in pain modulation through the release of an endogenous opioid. researchgate.netnih.gov

Furthermore, BLA has been shown to inhibit morphine-induced withdrawal symptoms and conditioned place preference by stimulating microglial dynorphin A expression in the brain. nih.gov This suggests that BLA's influence on microglia extends beyond the spinal cord and has implications for opioid dependence. nih.gov The activation of microglia is a complex process involving the release of various signaling molecules and the activation of intracellular pathways like NF-κB and MAPK, which are known to be modulated by compounds with structures similar to BLA. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical and structural properties. jocpr.comwikipedia.org This approach is valuable in drug discovery for designing new molecules with enhanced efficacy and for predicting the activity of untested compounds. nih.govmdpi.com

In the context of this compound and related diterpenoid alkaloids, QSAR studies can provide insights into the structural features that are crucial for their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to understanding its mechanism.

A QSAR model is essentially a mathematical equation of the form: Activity = f(molecular descriptors) + error wikipedia.org

The development of a robust QSAR model involves several key steps:

Data Set Selection: A group of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated. jocpr.com

Model Building: Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Validation: The model's predictive power is assessed using internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

For a compound like this compound, QSAR could be used to predict its interaction with targets like Nav channels or its ability to modulate signaling pathways. By analyzing the structural attributes of BLA and its analogs, QSAR models could identify the key functional groups responsible for its potent and state-dependent channel blockade or its ability to stimulate dynorphin A release. This information would be invaluable for the rational design of new therapeutic agents with improved properties.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the sensitive and specific quantification of Bulleyaconitine A in biological samples like human serum and rat plasma. nih.govnih.gov This method offers the high sensitivity needed to detect the very low concentrations of BLA often present due to its rapid metabolism and low dosage. tandfonline.com The development of a robust LC-MS/MS assay involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. nih.govebi.ac.uk

Effective sample preparation is a critical first step to remove interfering substances from the biological matrix, thereby enhancing the accuracy and longevity of the analytical system. researchgate.net For this compound analysis, protein precipitation is a commonly employed technique due to its simplicity, speed, and robustness. tandfonline.com In this method, a protein precipitating agent, typically an organic solvent like methanol (B129727) or acetonitrile, is added to the plasma or serum sample. tandfonline.comebi.ac.uk For instance, a validated method for human serum involves adding methanol to the serum sample, vortexing, and centrifuging to pellet the precipitated proteins. tandfonline.com The resulting supernatant, containing the analyte, is then directly injected into the LC-MS/MS system. tandfonline.com This approach allows for high throughput, with the capacity to process over 100 samples per day. tandfonline.com

Another common technique is liquid-liquid extraction (LLE), which has also been successfully used to prepare plasma samples for BLA analysis. nih.govnih.gov In one such method, diethyl ether was used to extract BLA from rat plasma. nih.gov While sometimes more complex than protein precipitation, LLE can offer cleaner extracts by separating the analyte into an immiscible organic solvent, potentially reducing matrix effects. researchgate.netrsc.org

Chromatographic separation is essential for isolating this compound from endogenous components and any metabolites before it enters the mass spectrometer. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are utilized. tandfonline.comebi.ac.ukorientjchem.org UPLC, which uses columns with smaller particle sizes (<2 µm), offers advantages over traditional HPLC, including faster analysis times and improved resolution and sensitivity. orientjchem.org

Separation is typically achieved using reverse-phase columns, such as a C18 column. tandfonline.comnih.govebi.ac.uk A gradient or isocratic mobile phase is used to elute the compound. A common mobile phase composition includes an aqueous component with a modifier like formic acid and an organic component such as methanol or acetonitrile. tandfonline.comnih.govebi.ac.uk The acidic modifier helps to protonate the basic BLA molecule, improving its chromatographic peak shape and ionization efficiency in the mass spectrometer. tandfonline.com

Table 1: Examples of Chromatographic Conditions for this compound Analysis
TechniqueColumnMobile PhaseFlow RateReference
LC-MS/MSWaters Sunfire C18 (50 x 2.1 mm, 5 µm)A: 0.1% formic acid in water B: 0.1% formic acid in methanol (Gradient)0.3 mL/min tandfonline.com
LC-MS/MSPhenomenex Luna C18 (50 x 2.00 mm, 5 µm)A: 0.1% formic acid in methanol B: 0.1% formic acid in water (Isocratic)Not Specified nih.gov
UPLC-MS/MSWaters C18 (50 x 2.1 mm, 1.7 µm)A: 0.1% formic acid in water B: Acetonitrile (Gradient)Not Specified ebi.ac.uk
HPLC-MS/MSODS MS columnA: 0.1% acetic acid in water B: Acetonitrile with 0.1% acetic acid (Gradient)0.3 mL/min nih.gov

Tandem mass spectrometry is the key to the high selectivity and sensitivity of the assay. tandfonline.com Electrospray ionization (ESI) is the universally used ionization source for BLA analysis, operated in the positive ion mode due to the basic nature of the alkaloid, which readily accepts a proton to form the precursor ion [M+H]⁺. tandfonline.comnih.gov

The most common mode for quantification is Multiple Reaction Monitoring (MRM). tandfonline.comebi.ac.uk In this mode, the first quadrupole isolates the specific precursor ion of BLA (e.g., m/z 644.4), which is then fragmented in the collision cell. The third quadrupole then isolates a specific, stable product ion (e.g., m/z 584.3) for detection. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other co-eluting compounds. tandfonline.comtandfonline.com An internal standard, such as domperidone (B1670879) or mesaconitine, with its own unique MRM transition, is used to ensure accuracy and correct for any variability during sample preparation and analysis. tandfonline.comnih.gov

Table 2: Mass Spectrometry Parameters for this compound Detection
AnalyteIonization ModePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Reference
This compoundPositive ESI644.2584.3 tandfonline.comnih.gov
This compoundPositive ESI644.4584.3 nih.gov
This compoundPositive ESI644.0586.0 rsc.org
This compoundPositive ESI644.6584.3 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While GC-MS methods have been described for the analysis of some Aconitum alkaloids, they often require derivatization to increase the volatility and thermal stability of the analytes. wikipedia.org For this compound, which is a large, non-volatile diterpenoid alkaloid, direct analysis by GC-MS is not feasible without such chemical modification. wikipedia.org The application of GC-MS specifically for the detection of potential volatile metabolites of this compound is not prominently documented in current research literature, with LC-MS/MS being the preferred method for its analysis and that of its known, non-volatile metabolites. tandfonline.comebi.ac.uk

Immunoanalytical Techniques (e.g., ELISA) for Research Applications

Immunoanalytical techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in research involving this compound. nih.govtandfonline.com It is important to note that in this context, ELISAs are not typically used to directly detect and quantify this compound itself. Instead, they are employed as a crucial tool to measure the compound's biological effects in research models. nih.govfrontiersin.org

For example, in studies investigating the anti-inflammatory and immunomodulatory properties of BLA, researchers use specific ELISA kits to quantify the levels of various biomarkers. nih.govtandfonline.com These biomarkers can include cytokines (e.g., Interleukin-4, TNF-α), immunoglobulins (e.g., IgE), and other proteins (e.g., dynorphin (B1627789) A) in serum, plasma, or tissue homogenates. tandfonline.comnih.govfrontiersin.org By measuring the changes in the concentrations of these molecules following treatment with BLA, researchers can elucidate the pathways through which the compound exerts its effects. nih.govfrontiersin.org Therefore, ELISA serves as an essential secondary analytical method in BLA research, providing quantitative data on the compound's downstream biological activity rather than its own concentration. tandfonline.com

Application of Analytical Methods in In Vitro and Ex Vivo Metabolism Studies

The investigation of the metabolic fate of this compound (BLA) is crucial for understanding its bioactivity and toxicity. nih.gov Advanced analytical methodologies, particularly those coupling liquid chromatography with mass spectrometry, are indispensable tools for identifying and quantifying BLA and its metabolites in complex biological matrices generated during in vitro and ex vivo studies.

In vitro metabolism studies, primarily utilizing liver microsomes, serve as a fundamental approach to elucidate the metabolic pathways of xenobiotics. nih.govresearchgate.net For this compound, these studies have been instrumental in identifying the primary routes of its biotransformation. A key study employed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MSn) to investigate the metabolism of BLA in rat liver microsomes. nih.gov This technique allows for the separation of the parent compound from its metabolites, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govtandfonline.comnih.gov

The research identified twelve metabolites of this compound in the rat liver microsome model. nih.gov The metabolic reactions were found to be diverse, including demethylation, deacetylation, dehydrogenation deacetylation, and hydroxylation. nih.gov

To pinpoint the specific cytochrome P450 (CYP450) enzymes responsible for these transformations, the study utilized specific inhibitors for various CYP450 isoforms. nih.gov The results indicated that CYP3A and CYP2C are the principal isoforms involved in the metabolism of BLA. nih.gov Additionally, CYP2D6 and CYP2E1 were also found to be important contributors. nih.gov In contrast, the involvement of CYP1A2 appeared to be minimal, only slightly affecting the formation of a single metabolite (M11). nih.gov

The analytical precision of these methods is paramount. For instance, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of BLA in biological fluids like human serum and rat plasma. nih.govtandfonline.com These methods often use techniques like multiple reaction monitoring (MRM) for high specificity and sensitivity, achieving lower limits of quantification in the range of 0.02-0.0587 ng/mL. nih.govtandfonline.com While these specific studies focused on pharmacokinetic analysis in blood, the underlying analytical principles are directly applicable to quantifying metabolite formation in in vitro and ex vivo experiments. nih.govtandfonline.com

Ex vivo studies, which involve the analysis of metabolites in samples like urine and feces collected from an organism after administration of a compound, provide a more complete picture of its metabolic disposition. The metabolism of this compound has been studied in rat urine and feces, where a hydroxylated metabolite was observed. rsc.org

The combination of these in vitro and ex vivo studies, powered by advanced analytical techniques like UPLC-MS/MS and HPLC-MSn, provides a comprehensive understanding of the metabolic profile of this compound. nih.govfrontiersin.org

Detailed Research Findings from In Vitro Metabolism in Rat Liver Microsomes

The following table summarizes the key findings from the in vitro metabolism study of this compound in rat liver microsomes.

ParameterFindingAnalytical MethodSource
Metabolite Count 12 metabolites were identified.HPLC-MSn nih.gov
Primary Metabolic Pathways Demethylation, deacetylation, dehydrogenation deacetylation, hydroxylation.HPLC-MSn nih.gov
Principal CYP450 Isoforms CYP3A and CYP2C.HPLC-MSn with specific inhibitors nih.gov
Other Contributing CYP450 Isoforms CYP2D6 and CYP2E1.HPLC-MSn with specific inhibitors nih.gov
Minimally Involved CYP450 Isoform CYP1A2 (only affected the formation rate of M11).HPLC-MSn with specific inhibitors nih.gov

Identified Metabolic Reactions of this compound

This table details the types of biotransformations this compound undergoes.

Metabolic ReactionDescriptionImplicationSource
Hydroxylation Addition of a hydroxyl (-OH) group.Increases water solubility, facilitating excretion. nih.govrsc.org
Demethylation Removal of a methyl (-CH3) group.Alters the structure and potentially the biological activity of the molecule. nih.gov
Deacetylation Removal of an acetyl (-COCH3) group.Can significantly change the pharmacological and toxicological properties. nih.gov
Dehydrogenation Deacetylation A combination of removing an acetyl group and hydrogen atoms.Results in a more significant structural modification. nih.gov

Comparative Chemical and Biological Studies

Structural Comparisons with Other Diterpenoid Alkaloids (e.g., Aconitine (B1665448), Lappaconitine)

Diterpenoid alkaloids, primarily isolated from plants of the Aconitum and Delphinium genera, are a class of natural products characterized by complex chemical structures and significant biological activities. mdpi.comacs.org These compounds are biosynthetically derived from tetracyclic or pentacyclic diterpenoids and are categorized based on their carbon skeletons into C18, C19, and C20 types. frontiersin.orgresearchgate.net Bulleyaconitine A, along with aconitine and lappaconitine (B608462), belongs to this family, but they exhibit key structural differences that dictate their biological profiles.

This compound and aconitine are classified as C19-diterpenoid alkaloids, also known as aconitine-type alkaloids. frontiersin.orgresearchgate.net They share a complex, cage-like hexacyclic ring framework (ABCDEF-ring) with numerous oxygenated stereocenters. frontiersin.orgrsc.org The high toxicity of aconitine-type alkaloids is largely attributed to the presence of a benzoyl ester at C-14 and an acetyl ester at C-8. rsc.org this compound (also known as Crassicauline A) is structurally similar to aconitine. rsc.orgfrontiersin.org

Lappaconitine, in contrast, is a C18-diterpenoid alkaloid. researchgate.netmdpi.com The primary structural distinction between C19 and C18 types is the carbon skeleton. The C18-lappaconitine type is characterized by a methine unit at C-7. mdpi.com Structurally, lappaconitine is a monoester, which is considered a reason for its lower toxicity compared to diester alkaloids like aconitine. rsc.org The absence of certain lipophilic ester groups in monoesters reduces their ability to bind to neurotoxin receptor site 2 in the transmembrane region of voltage-sensitive sodium channels. rsc.org

The key structural features distinguishing these three alkaloids are the substituent groups at various positions on the core structure, particularly at C8, C14, and the nitrogen atom of the piperidine (B6355638) ring. These variations in ester groups, hydroxyls, and methoxyls are crucial determinants of their interaction with biological targets and their resulting pharmacological and toxicological profiles. mdpi.comrsc.org For instance, structure-activity relationship (SAR) studies indicate that the hydrolysis of the ester groups, which occurs during the traditional processing of Aconitum roots, converts highly toxic diester alkaloids into less toxic monoester and non-esterified alkaloids. rsc.org

Table 1: Structural Comparison of this compound, Aconitine, and Lappaconitine

FeatureThis compoundAconitineLappaconitine
Alkaloid TypeC19-Diterpenoid (Aconitine-type) frontiersin.orgresearchgate.netC19-Diterpenoid (Aconitine-type) frontiersin.orgC18-Diterpenoid (Lappaconitine-type) researchgate.netmdpi.com
Core SkeletonHexacyclic C19 norditerpenoid frontiersin.orgrsc.orgHexacyclic C19 norditerpenoid frontiersin.orgrsc.orgHexacyclic C18 norditerpenoid mdpi.com
Substituent at C8Acetyl group sci-hub.seAcetyl group rsc.orgHydroxyl group rsc.org
Substituent at C14Anisoyl group (p-methoxybenzoyl) sci-hub.senih.govBenzoyl group rsc.orgnih.govNo substituent (part of the core ring structure) rsc.orgnih.gov
Substituent at C4Hydroxyl groupHydroxyl groupAnthraniloyl group nih.gov
General ClassificationDiester-diterpenoid alkaloid nih.govDiester-diterpenoid alkaloid researchgate.netMonoester-diterpenoid alkaloid rsc.org

Comparative Mechanistic Investigations of Related Alkaloids on Molecular Targets

The primary molecular targets for this compound and related Aconitum alkaloids are voltage-gated sodium (Na+) channels, which are critical for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. medchemexpress.comwikipedia.orgmhmedical.com However, their mechanisms of action on these channels differ significantly, leading to distinct physiological effects.

Aconitine is a well-characterized Na+ channel activator. researchgate.netwikipedia.org It binds to neurotoxin binding site 2 on the alpha-subunit of the channel, causing it to remain in an open or activated state. researchgate.netwikipedia.orgresearchgate.net This persistent activation leads to a continuous influx of sodium ions, preventing membrane repolarization and causing sustained cell depolarization. wikipedia.orgmhmedical.com At lower concentrations, this can lead to repetitive firing and hyperexcitability, while at higher concentrations, it can suppress the transmission of action potentials, resulting in paralysis. wikipedia.org

In contrast, lappaconitine and this compound can act as Na+ channel blockers. mdpi.comresearchgate.netmdpi.com Lappaconitine irreversibly blocks cloned human heart (hH1) sodium channels, binding almost exclusively to the open state of the channel. researchgate.net This action inhibits the generation of action potentials, which is thought to be the basis for its analgesic effects. researchgate.net Similarly, this compound is known to inhibit voltage-gated Na+ channels. medchemexpress.comnih.gov It has been shown to reduce peak neuronal Na+ currents significantly after repetitive pulses. nih.gov

Beyond direct channel modulation, recent studies have revealed alternative mechanisms. The analgesic effects of this compound, lappaconitine, and aconitine have been linked to the stimulation of dynorphin (B1627789) A release from spinal microglia. nih.govcjnmcpu.com This suggests that their mechanism is not solely dependent on direct neuronal Na+ channel blockade but also involves the modulation of endogenous opioid systems through glial cell activity. nih.govfrontiersin.org Furthermore, the central catecholaminergic and serotonergic systems are believed to be involved in the analgesia induced by these alkaloids. portico.org

Table 2: Comparative Mechanisms on Molecular Targets

AlkaloidPrimary Molecular TargetMechanism of ActionSecondary/Alternative Mechanisms
This compoundVoltage-gated Na+ channels (e.g., Nav1.7, Nav1.8) nih.govfrontiersin.orgUse-dependent channel blockade; reduces peak Na+ currents. nih.govresearchgate.netStimulation of dynorphin A release from microglia. nih.govcjnmcpu.com
AconitineVoltage-gated Na+ channels researchgate.netwikipedia.orgChannel activator; binds to site 2, causing persistent depolarization. wikipedia.orgmhmedical.comStimulation of dynorphin A release from microglia. nih.gov
LappaconitineVoltage-gated Na+ channels mdpi.comresearchgate.netIrreversible channel blockade, primarily of the open state. researchgate.netStimulation of dynorphin A release from microglia. nih.govcjnmcpu.com

Elucidation of Specificity and Selectivity among Aconitum Alkaloid Subtypes

The specificity and selectivity of Aconitum alkaloids are crucial aspects that influence their therapeutic potential. Research indicates that these compounds exhibit selectivity for different subtypes of their molecular targets and can act preferentially under specific pathological conditions.

A key area of selectivity is their differential action on various voltage-gated sodium channel subtypes. Na+ channels like Nav1.7, Nav1.8, and Nav1.9 are considered promising targets for pain treatment as they are preferentially expressed in peripheral nociceptive neurons. nih.govnih.gov this compound has been shown to inhibit Nav1.7 and Nav1.8 channels in a state-dependent manner. nih.govnih.gov It also appears to block Nav1.3 channels. cjnmcpu.com The interaction with these specific subtypes contributes to its analgesic effects. frontiersin.org Aconitine also affects multiple Na+ channel subtypes, but its activating effect can lead to cardiotoxicity and neurotoxicity. researchgate.netnih.gov

A remarkable aspect of this compound's selectivity is its enhanced potency in neuropathic states. Studies have shown that this compound is significantly more potent at blocking Na+ channels in dorsal root ganglion (DRG) neurons from neuropathic animals compared to naïve ones. researchgate.net This enhanced effect may be due to the upregulation of protein kinase C (PKC) and Na+ channels in DRG neurons under neuropathic conditions. researchgate.net This state-dependent action allows it to preferentially inhibit the ectopic discharges characteristic of chronic pain while having minimal effect on normal nociception. researchgate.net

Furthermore, there is evidence of cell-type specificity. Studies have demonstrated that this compound and its analogs specifically stimulate the expression of dynorphin A in microglia, but not in astrocytes or neurons. nih.gov This highlights a selective interaction with the immune cells of the central nervous system, which are known to play a critical role in the development and maintenance of chronic pain. researchgate.net This microglia-dependent mechanism provides another layer of selectivity, distinguishing its action from a general, non-specific neuronal inhibitor. nih.gov

Chemoinformatic and Computational Comparisons of Structure and Activity

Chemoinformatic and computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in analyzing the complex relationship between the chemical structure of Aconitum alkaloids and their biological activities. rsc.orgmdpi.comnih.gov These approaches use computational models to predict the activity and toxicity of compounds based on their molecular properties, aiming to guide the synthesis of new derivatives with improved therapeutic profiles. rsc.orgpreprints.org

QSAR studies on diterpenoid alkaloids have successfully built predictive models for various biological activities, including anti-inflammatory effects. mdpi.comnih.gov In one study, a QSAR model was developed for 15 diterpenoid alkaloids, correlating their anti-inflammatory activity with a set of calculated chemical parameters such as surface area, volume, LogP (lipophilicity), and molecular mass. mdpi.comnih.gov The resulting model demonstrated high predictive capability, suggesting its utility in screening new alkaloid derivatives. mdpi.comnih.gov

These computational approaches have identified molecular size and electronic properties as key descriptors related to the toxic mode of action. rsc.org The goal of these in silico studies is to discriminate between "drug-like" and "poisonous" characteristics to facilitate the rational design of safer and more effective analgesics. rsc.org For example, by understanding the structural features associated with toxicity, medicinal chemists can design modifications, such as altering ester groups, to reduce adverse effects while preserving analgesic activity. sci-hub.seacs.org

Compound Name Reference

Future Perspectives and Research Trajectories for Bulleyaconitine a Research

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of diterpenoid alkaloids like Bulleyaconitine A is a complex process originating from the five-carbon isoprenoid unit, which is formed through the methylerythritol (MEP) or mevalonate (B85504) (MVA) pathways. mdpi.comdtu.dk These alkaloids are derived from the amination of tetra or pentacyclic diterpenoids. mdpi.com However, the specific enzymatic steps and genetic machinery responsible for the intricate architecture of this compound within Aconitum species remain largely uncharacterized. mdpi.com

Future research must focus on mapping the complete biosynthetic pathway. dtu.dk This involves identifying and characterizing the suite of enzymes—such as cyclases, hydroxylases, and tailoring enzymes—that collaboratively construct the BLA molecule. A key challenge is that, unlike in microorganisms, the genes for these pathways in plants are often dispersed across chromosomes, complicating their discovery. frontiersin.org

A promising approach is the use of chemoproteomics, which utilizes activity-based chemical probes to rapidly identify functional proteins that interact with biosynthetic intermediates. frontiersin.org By designing probes that mimic precursors in the BLA pathway, researchers can "fish" for and identify the specific enzymes involved. frontiersin.orgfrontiersin.org This technique has proven successful in elucidating the biosynthesis of other complex plant natural products like camptothecin (B557342) and could be instrumental in uncovering the missing links in BLA's formation. frontiersin.org Once identified, the genes encoding these enzymes can be leveraged in synthetic biology platforms to produce BLA or novel analogues in microbial hosts like Aspergillus nidulans or S. cerevisiae, bypassing the need for plant extraction. dtu.dk

Development of Novel and Efficient Total Synthesis Strategies

The chemical synthesis of C19-diterpenoid alkaloids is a formidable challenge due to their complex, polycyclic, and highly oxygenated structures. acs.orgresearchgate.net While there has been success in the semi-synthesis of numerous this compound derivatives to explore structure-activity relationships, a highly efficient and scalable total synthesis of the parent compound remains an important goal. acs.org Such a synthesis would not only confirm its structure but also provide a reliable source for the compound and enable the creation of analogues that are inaccessible through semi-synthesis from the natural product.

Future efforts in total synthesis will likely draw inspiration from recent advances in the synthesis of related complex alkaloids, such as Vilmoraconitine. researchgate.net Key strategies could include the strategic use of powerful ring-forming reactions, such as the Diels-Alder cycloaddition, to efficiently construct the core heptacyclic skeleton. researchgate.net The development of novel synthetic methodologies is crucial for overcoming the stereochemical challenges posed by the molecule's numerous chiral centers.

Furthermore, research into modifying the side chains of BLA has shown that changes at the C8 and C14 positions can significantly alter its activity and toxicity. acs.org A robust total synthesis would provide an ideal platform for systematically exploring these modifications, leading to the development of new non-addictive analgesics with improved therapeutic profiles. acs.orgresearchgate.net

Advanced Chemical Biology Approaches Utilizing this compound as a Probe

Chemical probes are essential tools for dissecting biological pathways. nih.gov Given its potent and relatively selective action on specific voltage-gated sodium channel (Nav) isoforms, this compound is an excellent candidate for development into a sophisticated chemical probe. researchgate.netmedchemexpress.comnih.gov It has been shown to potently inhibit Nav1.7, Nav1.8, and Nav1.3, channels that are critical for pain signaling. researchgate.netnih.govtandfonline.com

Future research should focus on creating BLA-based probes to explore the function and distribution of these channels in greater detail. nih.gov This could involve synthesizing BLA derivatives appended with reporter tags, such as:

Fluorescent dyes for imaging the localization of target channels in neurons and tissues.

Biotin tags for affinity purification and identification of binding partners and associated protein complexes.

Photo-affinity labels to permanently link BLA to its binding site, facilitating the precise mapping of the interaction domain on the channel protein. frontiersin.org

These advanced probes would enable researchers to investigate the role of specific Nav channels in different pain states and other neurological disorders, providing insights that are difficult to obtain with genetic methods alone. nih.govresearchgate.net An inactive analogue to serve as a negative control would be essential for validating the results obtained with such probes. nih.gov

Deeper Mechanistic Deconvolution at the Atomic and Sub-cellular Level

While it is known that this compound acts as a use-dependent blocker of open-state sodium channels, the precise molecular details of this interaction are not fully understood. nih.govnih.gov BLA appears to interact with Nav channels differently than classic local anesthetics, inducing a hyperpolarizing shift in the voltage-dependence of activation. nih.govnih.gov Its effects are also linked to the inhibition of protein kinase C (PKC). researchgate.net

A critical future direction is to resolve the high-resolution structure of this compound bound to its target sodium channels. Techniques such as cryo-electron microscopy (cryo-EM) are now capable of visualizing large membrane protein complexes at the atomic level and would be invaluable for this purpose. A detailed structural picture would reveal the specific amino acid residues involved in binding and explain the compound's unique mechanism of action.

Furthermore, single-channel patch-clamp analysis is needed to confirm hypotheses about how BLA affects the single-channel conductance and gating properties of different Nav isoforms. nih.govnih.gov Coupling these experimental techniques with computational molecular modeling will allow for a dynamic understanding of the BLA-channel interaction, guiding the rational design of new, more potent, and selective analogues. jst.go.jp This multi-pronged approach will provide a comprehensive mechanistic understanding from the sub-cellular to the atomic level.

Innovation in Analytical Techniques for Complex Biological Systems

The effective study and clinical use of this compound depend on sensitive and reliable analytical methods to measure its concentration in biological matrices. This is particularly challenging as the compound is administered at low doses and is rapidly metabolized, resulting in extremely low blood concentrations. tandfonline.com

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying BLA in plasma and serum, with methods capable of reaching lower limits of quantification in the picogram per milliliter range (e.g., 0.0587 ng/mL). tandfonline.comingentaconnect.com Future research should aim to push these detection limits even lower, which would be crucial for micro-sampling techniques and detailed pharmacokinetic studies in specific tissues or cell populations.

Key areas for innovation include:

Developing more sensitive mass spectrometry interfaces and techniques to improve signal-to-noise ratios for ultra-trace level detection.

Creating immunoassays (like ELISA) for more rapid and high-throughput screening of BLA levels, although this would require the development of highly specific monoclonal antibodies.

Implementing imaging mass spectrometry to visualize the distribution of BLA directly in tissue sections, providing a spatial understanding of its accumulation in target organs versus sites of toxicity.

Synthesizing radiolabeled BLA analogues for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. This would allow for non-invasive, real-time visualization of the drug's distribution and target engagement throughout the body in preclinical models. nih.gov

These advanced analytical tools will provide a clearer picture of BLA's absorption, distribution, metabolism, and excretion, facilitating the development of safer and more effective therapeutic strategies. tandfonline.com

Q & A

Basic Research Questions

Q. What methodological frameworks are essential for evaluating the structural and pharmacological properties of Bulleyaconitine A in preliminary studies?

  • Answer : Begin with a systematic literature review using specialized chemistry databases (e.g., SciFinder, Web of Science) to identify key physicochemical properties and bioactivity profiles . For structural analysis, employ spectroscopic techniques (e.g., NMR, mass spectrometry) and compare results with existing crystallographic data. In pharmacological screening, use standardized in vitro assays (e.g., receptor binding assays) with appropriate controls and dose ranges to establish baseline activity .

Q. How should researchers design experiments to assess this compound's neurotoxic versus therapeutic effects in neuronal cell lines?

  • Answer :

Cell Line Selection : Use differentiated SH-SY5Y or primary neuronal cultures to model human neurotoxicity.

Dose-Response Curves : Test concentrations spanning reported IC50 values (e.g., 0.1–100 µM) to identify therapeutic windows.

Endpoint Assays : Combine viability assays (MTT, LDH release) with functional readouts (calcium imaging, electrophysiology).

Controls : Include positive controls (e.g., aconitine for comparative toxicity) and vehicle controls. Document protocols in detail for reproducibility .

Q. What strategies can resolve contradictions in reported anti-inflammatory effects of this compound across preclinical models?

  • Answer : Conduct a meta-analysis of existing studies to identify variables such as animal strain differences (e.g., Sprague-Dawley vs. Wistar rats), administration routes (oral vs. intraperitoneal), and outcome measures (cytokine levels vs. histopathology). Replicate key experiments under standardized conditions, ensuring blinding and randomization to minimize bias .

Advanced Research Questions

Q. What advanced statistical methods are suitable for analyzing interspecies variability in this compound's pharmacokinetic parameters?

  • Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for variability in absorption/distribution rates across species. Pair this with physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Validate models using in vitro-in vivo correlation (IVIVC) studies, referencing published metabolic stability data from liver microsomes .

Q. How can researchers employ computational chemistry to elucidate this compound's interaction with voltage-gated sodium channels?

  • Answer :

Molecular Docking : Use crystal structures of NaV1.7 channels (PDB ID: 6J8E) to predict binding affinities.

Molecular Dynamics Simulations : Simulate ligand-channel interactions over 100+ ns to assess stability.

Validation : Compare computational results with electrophysiological data (patch-clamp) from HEK293 cells expressing NaV isoforms. Document force field parameters and software versions for reproducibility .

Q. What experimental designs are optimal for investigating this compound's synergistic effects with opioid analgesics?

  • Answer :

Isobolographic Analysis : Administer this compound and morphine at fixed-ratio combinations to calculate interaction indices.

Mechanistic Studies : Use knockout mice (e.g., μ-opioid receptor-deficient) to isolate pathways.

Statistical Frameworks : Apply the Chou-Talalay method to distinguish synergy from additive effects. Ensure compliance with ethical guidelines for animal pain models .

Q. How can researchers address discrepancies in reported LD50 values of this compound across toxicological studies?

  • Answer : Standardize testing protocols using OECD guidelines (e.g., Test No. 423). Control variables such as animal age, fasting state, and formulation purity. Perform chemical characterization (HPLC purity ≥98%) and stability testing to rule out degradation artifacts. Publish raw data in supplementary materials for cross-validation .

Methodological Best Practices

  • Literature Reviews : Prioritize peer-reviewed journals indexed in Web of Science and avoid non-curated databases .
  • Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo) and provide detailed metadata, including experimental conditions and instrument settings .
  • Reproducibility : Follow the ARRIVE guidelines for preclinical studies, reporting randomization, blinding, and sample size calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.